molecular formula C6H12O6 B13780086 L-Glucose-[1-3H(N)]

L-Glucose-[1-3H(N)]

Cat. No.: B13780086
M. Wt: 182.16 g/mol
InChI Key: GZCGUPFRVQAUEE-VKERAGMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glucose-[1-3H(N)] is a radiolabeled form of L-Glucose, an aldohexose monosaccharide. It is the L-isomer of glucose, making it the enantiomer of the more common D-Glucose. L-Glucose does not occur naturally in living organisms but can be synthesized in the laboratory. The radiolabeling with tritium (3H) allows for the tracking and study of glucose metabolism and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glucose-[1-3H(N)] typically involves the tritiation of L-Glucose. This process can be achieved through catalytic hydrogenation in the presence of tritium gas. The reaction conditions often include a catalyst such as palladium on carbon and a solvent like ethanol. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of tritium into the glucose molecule.

Industrial Production Methods

Industrial production of L-Glucose-[1-3H(N)] follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle tritium gas safely and efficiently. The final product is purified using techniques such as chromatography to ensure high purity and specific activity.

Chemical Reactions Analysis

Types of Reactions

L-Glucose-[1-3H(N)] undergoes various chemical reactions, including:

    Oxidation: L-Glucose can be oxidized to form L-Glucuronic acid.

    Reduction: It can be reduced to form L-Sorbitol.

    Substitution: Various functional groups can be substituted on the glucose molecule.

Common Reagents and Conditions

    Oxidation: Reagents like nitric acid or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or hydrogen gas with a catalyst can be used.

    Substitution: Various organic reagents depending on the desired substitution.

Major Products

    Oxidation: L-Glucuronic acid

    Reduction: L-Sorbitol

    Substitution: Various substituted glucose derivatives

Scientific Research Applications

L-Glucose-[1-3H(N)] has numerous applications in scientific research:

    Chemistry: Used as a tracer to study glucose metabolism and pathways.

    Biology: Helps in understanding cellular uptake and utilization of glucose.

    Medicine: Used in research related to diabetes and other metabolic disorders.

    Industry: Employed in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

L-Glucose-[1-3H(N)] exerts its effects by participating in glucose metabolism. The tritiated glucose is taken up by cells and undergoes glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This allows researchers to track the metabolic pathways and understand the molecular targets and pathways involved in glucose utilization.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose: The most common isomer of glucose, naturally occurring and widely used in metabolism.

    L-Sorbitol: A reduction product of L-Glucose, used as a sugar substitute.

    L-Glucuronic acid: An oxidation product of L-Glucose, involved in detoxification processes.

Uniqueness

L-Glucose-[1-3H(N)] is unique due to its radiolabeling with tritium, which allows for precise tracking and study of glucose metabolism. Unlike D-Glucose, L-Glucose is not metabolized by most organisms, making it a valuable tool in research to differentiate between metabolic pathways.

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.16 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1T

InChI Key

GZCGUPFRVQAUEE-VKERAGMXSA-N

Isomeric SMILES

[3H]C(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.